

2-(2-Chlorophenyl)-2-fluoroacetic acid chemical properties

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-(2-Chlorophenyl)-2-fluoroacetic acid |
| CAS No.: | 1379664-88-6 |
| Cat. No.: | B3100921 |

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An In-depth Technical Guide to **2-(2-Chlorophenyl)-2-fluoroacetic Acid**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

2-(2-Chlorophenyl)-2-fluoroacetic acid is a halogenated aromatic carboxylic acid. As a member of the α -fluorinated carboxylic acid family, it holds significant interest for researchers in medicinal chemistry and materials science. The strategic placement of both chlorine and fluorine atoms imparts unique electronic and steric properties to the molecule. The fluorine atom at the α -position can significantly influence the acidity of the carboxylic acid group and introduce conformational constraints, while the 2-chloro substituent on the phenyl ring further modulates its lipophilicity and metabolic stability. These characteristics make it a valuable synthetic building block for the development of novel pharmaceuticals and agrochemicals, where precise control over molecular properties is paramount for achieving desired biological activity and pharmacokinetic profiles.

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected spectroscopic signatures, and potential applications of **2-(2-Chlorophenyl)-2-fluoroacetic acid**, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Core Chemical and Physical Properties

The fundamental properties of **2-(2-Chlorophenyl)-2-fluoroacetic acid** are summarized below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |
|---------------------|--|-----------|
| CAS Number | 1379664-88-6 | [1] |
| Molecular Formula | C ₈ H ₆ ClFO ₂ | [2][3] |
| Molecular Weight | 188.58 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Refrigerator; Inert atmosphere, Room Temperature | [1][2] |
| InChI | 1S/C8H6ClFO2/c9-6-4-2-1-3- 5(6)7(10)8(11)12/h1-4,7H, (H,11,12) | [1] |
| InChIKey | LZKZUNHVKBWTJU- UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)C(C(=O)O)O)F)Cl | [2][3] |

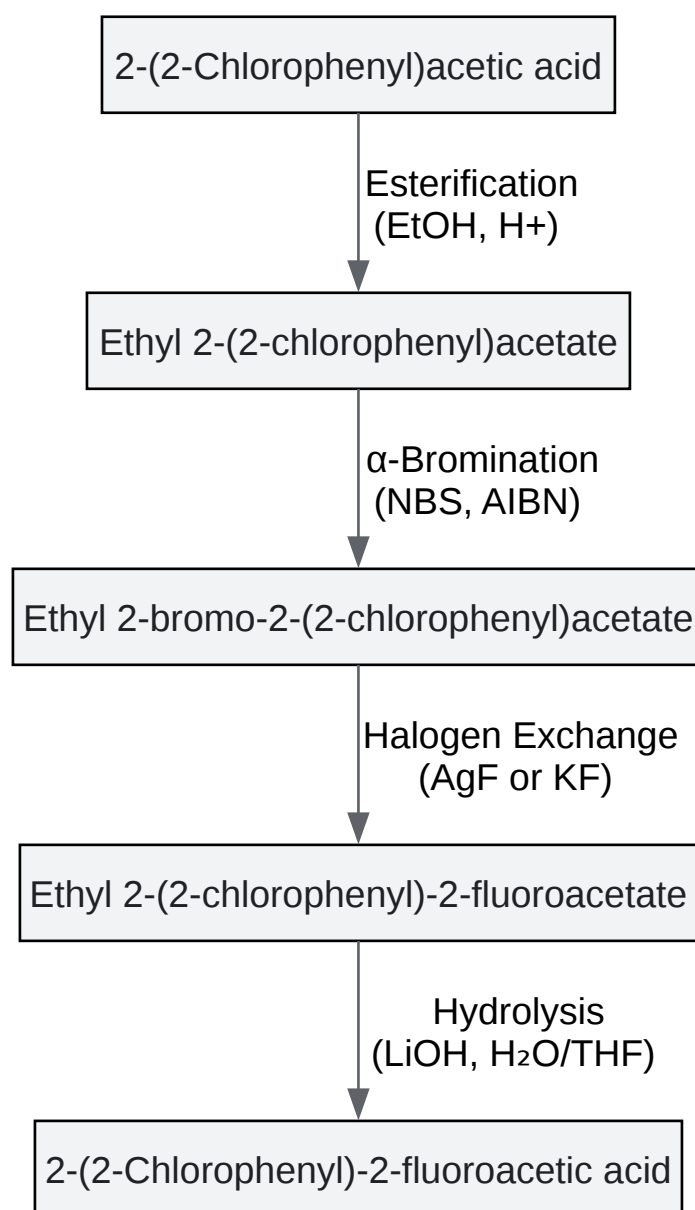
Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for **2-(2-Chlorophenyl)-2-fluoroacetic acid** are not widely published, a robust synthesis can be designed based on established methods for α -fluorination of carboxylic acids. A common and effective approach involves the

fluorination of a suitable precursor, such as the corresponding α -hydroxy or α -bromo ester, followed by hydrolysis.

Plausible Synthetic Workflow

A logical synthetic pathway would start from 2-(2-chlorophenyl)acetic acid, a readily available starting material. The α -position can be brominated, followed by a nucleophilic substitution with a fluoride source, and subsequent hydrolysis of the ester to yield the final product.



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Caption: Plausible synthetic route to **2-(2-Chlorophenyl)-2-fluoroacetic acid**.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general, multi-step procedure. Disclaimer: This is a representative protocol and must be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Esterification of 2-(2-Chlorophenyl)acetic acid

- To a solution of 2-(2-chlorophenyl)acetic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(2-chlorophenyl)acetate.

Step 2: α -Bromination

- Dissolve the ethyl 2-(2-chlorophenyl)acetate (1.0 eq) in a suitable solvent like carbon tetrachloride.
- Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.05 eq).
- Heat the mixture to reflux under an inert atmosphere. Monitor the reaction by TLC.
- Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

- Dry the organic layer and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-2-(2-chlorophenyl)acetate.

Step 3: Fluorination (Halogen Exchange)

- Dissolve the crude bromo-ester (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile.
- Add a fluorinating agent like silver fluoride (AgF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) (1.5-2.0 eq).
- Heat the reaction mixture, potentially under microwave irradiation to facilitate the exchange. Monitor closely by TLC or GC-MS.
- Once the reaction is complete, filter the inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 4: Saponification/Hydrolysis

- Dissolve the purified ethyl 2-(2-chlorophenyl)-2-fluoroacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
- Quench the reaction and acidify the aqueous layer to a pH of ~2 using dilute HCl.
- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield **2-(2-Chlorophenyl)-2-fluoroacetic acid**.

Spectroscopic Profile (Expected)

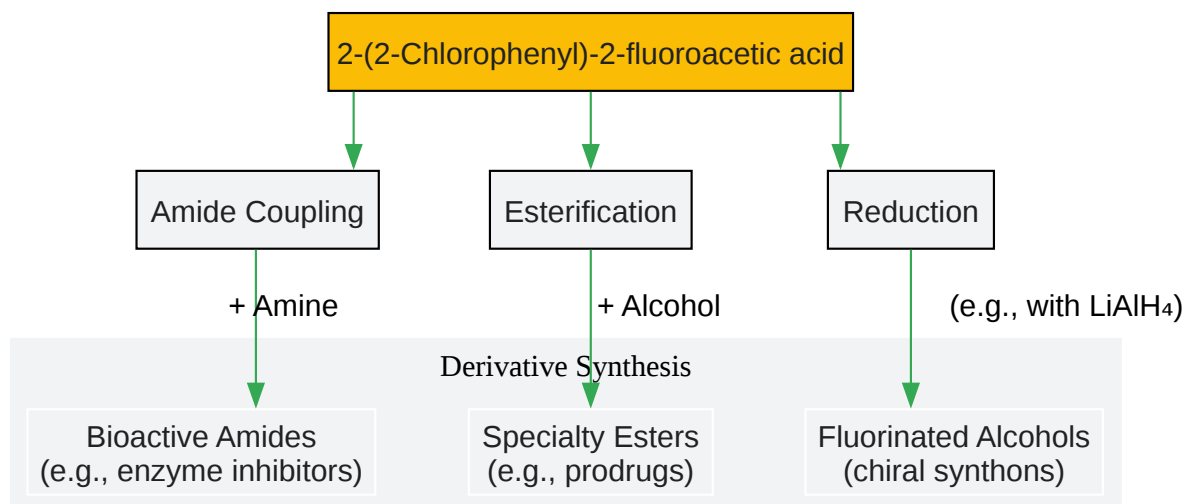
Empirical spectroscopic data is crucial for structure verification. While a public database for this specific compound is limited, the expected NMR and MS data can be predicted based on its chemical structure.

| Technique | Expected Observations |
|---------------------|---|
| ^1H NMR | - Aromatic Protons (Ar-H): 4H, complex multiplet pattern in the range of δ 7.2-7.6 ppm. - Alpha-Proton (CH-F): 1H, a doublet of doublets (dd) due to coupling with both ^{19}F and potentially vicinal protons (if any were present), likely in the range of δ 5.5-6.5 ppm. |
| ^{13}C NMR | - Carboxyl Carbon (C=O): δ 168-175 ppm. - Alpha-Carbon (C-F): A doublet with a large coupling constant ($^1\text{JCF} \approx 170\text{-}200$ Hz) in the range of δ 85-95 ppm. - Aromatic Carbons: Multiple signals between δ 125-140 ppm. The carbon bearing the chlorine (C-Cl) would be in the δ 132-135 ppm range. |
| Mass Spec (EI) | - Molecular Ion $[\text{M}]^+$: Isotopic pattern for one chlorine atom at m/z 188 and 190. - Key Fragments: Loss of COOH (m/z 143/145), and fragments corresponding to the chlorophenyl-fluoromethyl cation $[\text{ClC}_6\text{H}_4\text{CHF}]^+$. |

Applications in Research and Development

The primary value of **2-(2-Chlorophenyl)-2-fluoroacetic acid** lies in its utility as a sophisticated building block for creating more complex molecules with tailored properties.

- **Pharmaceutical Industry:** Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.^[5] This molecule can serve as a key intermediate in the synthesis of novel therapeutic agents.
- **Agrochemicals:** The introduction of fluorine and chlorine can lead to derivatives with enhanced herbicidal or insecticidal efficacy.^[5]
- **Materials Science:** Fluorinated organic molecules are explored for developing new materials with specific properties such as hydrophobicity and thermal stability.^[5]



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Caption: Role as a versatile synthetic intermediate.

Safety and Handling

As with all halogenated organic acids, proper safety protocols are mandatory when handling **2-(2-Chlorophenyl)-2-fluoroacetic acid**.

| Safety Aspect | Guidance |
|--------------------------|--|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, away from incompatible materials like strong oxidizing agents. [1] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-(2-Chlorophenyl)-2-fluoroacetic acid is a specialized chemical intermediate with significant potential for advanced applications in drug discovery and materials science. Its unique combination of a chloro-substituted aromatic ring and an α -fluoroacetic acid moiety provides a powerful tool for chemists to fine-tune molecular properties. Understanding its chemical characteristics, synthetic accessibility, and safety requirements is the first step toward unlocking its full potential in the laboratory.

References

- PubChemLite. (n.d.). **2-(2-chlorophenyl)-2-fluoroacetic acid** (C₈H₆ClFO₂). Retrieved from [\[Link\]](#)

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Sources

- 1. 2-(2-Chlorophenyl)-2-fluoroacetic Acid | 1379664-88-6 [\[sigmaaldrich.com\]](#)
- 2. [achmem.com](#) [\[achmem.com\]](#)
- 3. PubChemLite - 2-(2-chlorophenyl)-2-fluoroacetic acid (C₈H₆ClFO₂) [\[pubchemlite.lcsb.uni.lu\]](#)
- 4. [chemscene.com](#) [\[chemscene.com\]](#)
- 5. Buy 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | 1150164-78-5 [\[smolecule.com\]](#)
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